Leu-AMS

Vue d'ensemble

Description

Leu-AMS is a potent inhibitor of leucyl-tRNA synthetase (LRS) with an IC50 of 22.34 nM and inhibits the growth of bacteria.

Activité Biologique

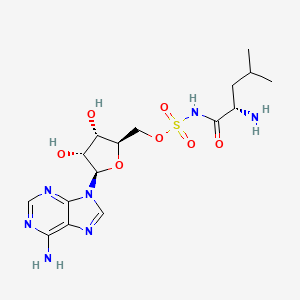

Leu-AMS (leucyl-sulfamoyl-adenylate) is a synthetic analogue of leucyl-adenylate (Leu-AMP) that has garnered attention due to its significant biological activity, particularly in the context of leucyl-tRNA synthetase (LeuRS) inhibition and its implications in antibiotic development. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound functions primarily as an inhibitor of LeuRS, an enzyme crucial for protein synthesis. The mechanism of action involves the binding of this compound to the active site of LeuRS, preventing the enzyme from catalyzing the aminoacylation of tRNA with leucine. This inhibition can be described in a two-step process:

- Activation of Leucine : In the first step, leucine is activated by ATP to form Leu-AMP.

- Transfer to tRNA : In the second step, Leu-AMP is transferred to tRNA^Leu, which is blocked by this compound.

The binding affinity of this compound to LeuRS has been shown to be in the low nanomolar range, with a dissociation constant of approximately 4.4 nM . This high affinity indicates its potential as a potent inhibitor.

Research Findings

Several studies have explored the biological activity and efficacy of this compound:

- Inhibition Studies : Research demonstrated that this compound effectively inhibits the ATP/pyrophosphate exchange reaction catalyzed by LeuRS at low concentrations, indicating its potency as an inhibitor . The inhibition kinetics suggest that it operates via a tight-binding mechanism.

- Structural Analysis : Structural characterization studies reveal that this compound binds similarly to other known inhibitors but stabilizes a distinct conformation that prevents proper substrate interaction . This conformational change is critical for understanding how this compound disrupts normal enzymatic function.

Case Studies

- Antibiotic Development : A study highlighted the potential application of this compound in developing antibiotics targeting bacterial pathogens. By inhibiting LeuRS, which is essential for bacterial protein synthesis, this compound could serve as a template for designing new antimicrobial agents .

- Cancer Research : Investigations into the role of leucine metabolism in cancer have also pointed to the utility of compounds like this compound in modulating pathways associated with mTORC1 signaling. This pathway is crucial for cell growth and proliferation, suggesting that targeting LRS with inhibitors could have therapeutic implications in cancer treatment .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study | Findings | Binding Affinity (Kd) |

|---|---|---|

| Nature Communications (2013) | Demonstrated potent inhibition of aminoacylation reaction | 4.4 nM |

| PNAS (2013) | Structural insights into tRNA-dependent antibiotic mechanisms | Not specified |

| Nature Communications (2016) | Explored resistance mechanisms and binding interactions with AgnB2 | Not specified |

Applications De Recherche Scientifique

Role in Antibiotic Development

Leu-AMS has emerged as a promising candidate in the development of antibiotics targeting bacterial infections. LeuRS is essential for protein synthesis in bacteria, making it a critical target for antibiotic action.

- Mechanism of Action : this compound acts by inhibiting the activation of leucine, which is crucial for the formation of Leu-tRNA. This inhibition disrupts protein synthesis, leading to bacterial growth inhibition. Studies have shown that this compound effectively inhibits the ATP/pyrophosphate exchange reaction catalyzed by LeuRS, demonstrating its potential as an antibiotic agent against pathogens like Streptococcus pneumoniae with a minimal inhibitory concentration (MIC) of 5 μg/mL .

Applications in Protein Synthesis Research

This compound is utilized in various biochemical assays to study protein synthesis and the functionality of tRNA synthetases.

- Crystallization Studies : Recent research has focused on improving crystallization techniques for leucyl-tRNA synthetase 1 (LARS1) using this compound. This compound aids in determining the structure of LARS1 when complexed with ATP and leucine, providing insights into its binding mechanisms and catalytic activities .

- Binding Affinity Measurements : Techniques such as microscale thermophoresis have been employed to measure the binding affinity of LARS1 with this compound, enhancing our understanding of enzyme-substrate interactions .

Biocontrol Applications

This compound has been studied for its potential use in biocontrol mechanisms, particularly in agricultural settings.

- Plant Tumor Biocontrol : Research indicates that compounds like this compound can inhibit specific enzymes involved in tumor formation in plants, suggesting a role in controlling plant diseases caused by pathogenic organisms . The inhibition of LeuRS can potentially prevent the growth of pathogenic bacteria that contribute to plant tumors.

Case Studies and Experimental Findings

Several studies have documented the effectiveness and versatility of this compound across different applications:

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-4-methylpentanoyl]sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N7O7S/c1-7(2)3-8(17)15(26)22-31(27,28)29-4-9-11(24)12(25)16(30-9)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t8-,9+,11+,12+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEDFDTWJLGMBO-LEJQEAHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.